molecular formula C8H4FNO B133695 5-Cyano-2-fluorobenzaldehyde CAS No. 146137-79-3

5-Cyano-2-fluorobenzaldehyde

Cat. No. B133695
M. Wt: 149.12 g/mol
InChI Key: QVBHRCAJZGMNFX-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzaldehyde is a compound that is structurally related to various benzaldehydes which are often used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss 5-Cyano-2-fluorobenzaldehyde, they do provide insights into similar compounds that can help infer the properties and reactivity of 5-Cyano-2-fluorobenzaldehyde.

Synthesis Analysis

The synthesis of compounds related to 5-Cyano-2-fluorobenzaldehyde can involve cyclocondensation reactions. For instance, 2-Fluoro-5-nitrobenzaldehyde has been shown to undergo cyclocondensation with amidines to produce quinazolines and 3-aminoisoquinolines, depending on the structure of the amidine used . This suggests that 5-Cyano-2-fluorobenzaldehyde could potentially participate in similar cyclocondensation reactions, leading to the formation of heterocyclic compounds.

Molecular Structure Analysis

Although the exact molecular structure analysis of 5-Cyano-2-fluorobenzaldehyde is not provided, we can refer to studies on similar molecules. For example, 5-Fluoro-2-methylbenzaldehyde has been analyzed using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations to determine its vibrational modes and molecular geometry . Such analyses are crucial for understanding the physical behavior and chemical reactivity of the molecule, and similar methods could be applied to 5-Cyano-2-fluorobenzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be quite diverse. For instance, 2-Cyanomethylbenzaldehyde is known to react with 2-chloroethyl aryl ketones or electrophilic alkenes to produce various naphthalene and benzobicyclooctene derivatives . This indicates that the cyano and aldehyde functional groups can be reactive sites for nucleophilic addition or cycloaddition reactions. Therefore, 5-Cyano-2-fluorobenzaldehyde may also undergo similar reactions, potentially leading to the formation of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic and computational studies. For example, the study of 5-Fluoro-2-methylbenzaldehyde provided insights into its vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals . These properties are essential for predicting the reactivity and stability of the molecule. By analogy, 5-Cyano-2-fluorobenzaldehyde is likely to have distinct electronic properties due to the presence of the electron-withdrawing cyano group, which could affect its reactivity patterns and physical properties such as solubility and boiling point.

Scientific Research Applications

Synthesis of Derivatives

5-Cyano-2-fluorobenzaldehyde has been utilized in the synthesis of various chemical compounds. A notable example is its use in the highly stereoselective synthesis of 2-aminobenzylidene derivatives. This process involves a one-pot, convergent 3-component approach, combining 5-cyano-2-fluorobenzaldehyde with active methylidene compounds and secondary cycloamines, resulting in high stereoselectivity and good yields (Xu et al., 2014).

Interaction with Other Compounds

Research has also explored the interaction of 5-cyano-2-fluorobenzaldehyde with other compounds. For instance, its reaction with cyanoselenoacetamide and Meldrum’s acid leads to the formation of specific diselane compounds, which further interact with alkyl halides to form novel derivatives (Frolov et al., 2012).

Role in Fluorescence Studies

In the field of fluorescence, derivatives of 5-cyano-2-fluorobenzaldehyde have been synthesized and found to exhibit solid-state fluorescence. This research indicates potential applications in chemical biology and medicinal chemistry, particularly due to the unique fluorescence properties of these compounds (Belikov et al., 2019).

Conformational Analysis

The compound has also been a subject in conformational analysis studies. Research in this area provides insights into the molecular structure and behavior of 5-cyano-2-fluorobenzaldehyde and related compounds, which is crucial for understanding their reactivity and potential applications (Abraham et al., 1997).

Safety And Hazards

5-Cyano-2-fluorobenzaldehyde can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-fluoro-3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBHRCAJZGMNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447957
Record name 5-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-fluorobenzaldehyde

CAS RN

146137-79-3
Record name 5-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyano-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred, cooled solution (0° C.) of diisopropylamine (15.4 mL, 0.11 mol) in anhydrous tetrahydrofuran (200 mL) n-butyllithium (40 mL of 2.5M in hexane, 0.11 mol) was added from a dropping funnel over a period of 30 min. under argon. The mixture was stirred at that temperature for 30 min. and then cooled to −78° C. A solution of 4-fluoro-benzonitrile (12.1g, 0.1 mol) in dry THF (50 mL) was then added dropwise over 15 min. via syringe and stirred for 1 hour at −78° C. Dimethylformamide (8 mL) was added dropwise from a syringe and the stirring was continued for another 20 min. The reaction was quenched by the rapid addition of acetic acid (20 mL) followed by water (500 mL) and the product was extracted with diethyl ether (2×500 mL). The combined organic layers were washed with 1N HCl, water, saturated sodium chloride and then dried over anhydrous magnesium sulfate, and evaporated to give 2-fluoro-5-cyano-benzaldehyde (11.8 g, 79% yield) as a light yellow solid.
Quantity
15.4 mL
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200 mL
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12.1 g
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50 mL
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8 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (1.93 g, 9.51 mmol) in DMF (4 mL) was added copper(I) cyanide (0.98 g, 10.93 mmol). The mixture was heated to 190° C. and stirred for 5 h. The dark brown reaction mixture was poured into a solution containing ferric chloride (3.0 g), conc. HCl (0.93 mL) and water (6 mL) and warmed to 65° C. for 20 min. The mixture was partitioned between toluene (20 mL) and water (20 mL). The organic was washed with diluted HCl (25 mL), water (20 mL), 10% sodium hydroxide (25 mL), dried over magnesium sulfate, and concentrated to provide a solid product:
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1.93 g
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reactant
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0.98 g
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reactant
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4 mL
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solvent
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ferric chloride
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3 g
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reactant
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0.93 mL
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reactant
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6 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyano-2-fluorobenzaldehyde
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5-Cyano-2-fluorobenzaldehyde
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5-Cyano-2-fluorobenzaldehyde
Reactant of Route 6
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5-Cyano-2-fluorobenzaldehyde

Citations

For This Compound
6
Citations
Z Xu, J Ge, T Wang, T Luo, H Liu, X Yu - Synlett, 2014 - thieme-connect.com
… available 5-nitro/cyano-activated 2-halobenzaldehydes (2-chloro-5-nitrobenzaldehyde, 2-bromo-5-nitrobenzaldehyde, 2-fluoro-5-nitrobenzaldehyde, 5-cyano-2-fluorobenzaldehyde), …
Number of citations: 5 www.thieme-connect.com
F Halley, X Sava - Synthetic communications, 1997 - Taylor & Francis
… 5-Cyano- 1-phenylindazole 5 was prepared by reacting 5-cyano2-fluorobenzaldehyde 2 with one equivalent of phenylhydrazine in diethyl ether at room temperature to give the …
Number of citations: 20 www.tandfonline.com
K Fobi, E Ametsetor, RA Bunce - Molecules, 2023 - mdpi.com
A domino aldol-S N Ar-dehydration [3+3] annulation strategy has been utilized to fuse six-membered cyclic amides onto aromatic substrates. 2-Arylacetamides have been reacted with 2-…
Number of citations: 7 www.mdpi.com
E Ametsetor, S Farthing, RA Bunce - Molecules, 2022 - mdpi.com
… Finally, the diester substituted substrate 13 was prepared from 5-cyano-2-fluorobenzaldehyde (11). Reduction of the aldehyde to the benzyl alcohol (NaBH 4 , EtOH, 23 o C), conversion …
Number of citations: 1 www.mdpi.com
Y Qiu, ST Chan, L Lin, TL Shek, TF Tsang… - European journal of …, 2019 - Elsevier
… To a solution of 5-cyano-2-fluorobenzaldehyde (500 mg, 3.35 mmol) in MeOH (5 mL) was added CH 3 ONa (362 mg, 6.71 mmol, 2 equiv). The mixture was stirred at rt for 3 h. After the …
Number of citations: 17 www.sciencedirect.com
G Dessole, D Branca, F Ferrigno, O Kinzel… - Bioorganic & medicinal …, 2009 - Elsevier
… A solution of 5-cyano-2-fluorobenzaldehyde (10.0 mmol) and hydrazine hydrate (101 mmol) in DMF (33.5 mL) was heated under microwave irradiation at 80 C for 25 min. After aqueous …
Number of citations: 31 www.sciencedirect.com

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